3-Methanesulfonylcyclohexyl methanesulfonate
Overview
Description
3-Methanesulfonylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C₈H₁₆O₅S₂ and a molecular weight of 256.34 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Methanesulfonylcyclohexyl methanesulfonate typically involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methanesulfonylcyclohexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form cyclohexanol and methanesulfonic acid.
Scientific Research Applications
3-Methanesulfonylcyclohexyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylcyclohexyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group due to its stability and ability to delocalize charge . This property makes it useful in various chemical transformations.
Comparison with Similar Compounds
3-Methanesulfonylcyclohexyl methanesulfonate can be compared to other sulfonate esters such as:
Tosylates (p-toluenesulfonates): Similar in function but derived from p-toluenesulfonic acid.
Mesylates (methanesulfonates): Similar leaving group properties but differ in the alkyl group attached to the sulfonate.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
(3-methylsulfonylcyclohexyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQJAJJNNJOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216288 | |
Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-89-0 | |
Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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